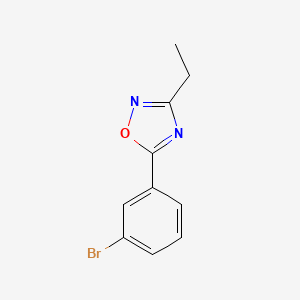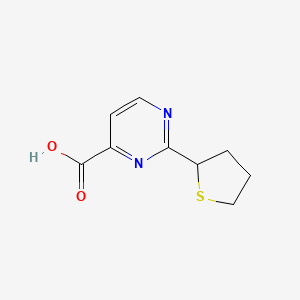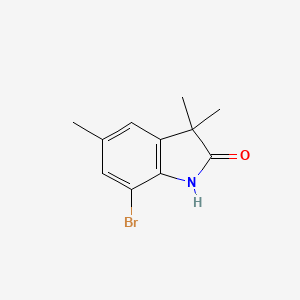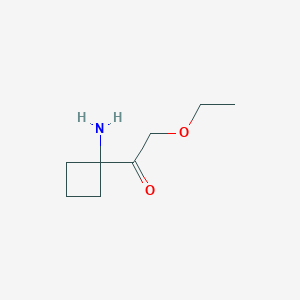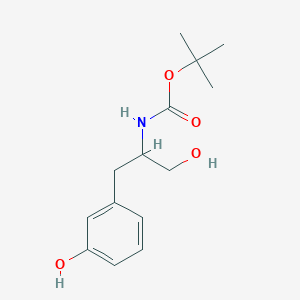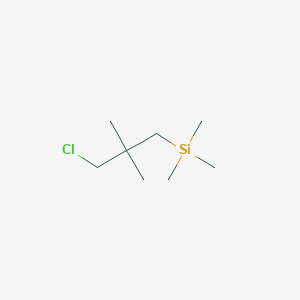![molecular formula C11H20N2O B13156448 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-Diazaspiro[35]nonan-2-yl}-2-methylpropan-1-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one typically involves the formation of the spiro linkage through a series of reactions. One common method involves the reaction of a suitable ketone with a diamine under acidic conditions to form the spiro compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are typically used.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is explored for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another similar compound with variations in the side chains and functional groups.
Uniqueness
1-{2,6-Diazaspiro[35]nonan-2-yl}-2-methylpropan-1-one is unique due to its specific spiro linkage and the presence of a methylpropan-1-one group
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-(2,8-diazaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-11(8-13)4-3-5-12-6-11/h9,12H,3-8H2,1-2H3 |
Clave InChI |
WYNJQKZAEPBQMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CC2(C1)CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








methanol](/img/structure/B13156400.png)
